Methyl 2-amino-5-propylthiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFWXWFBGVLSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666486 | |
| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649736-98-1 | |
| Record name | Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclocondensation of Aldehydes and Dichloroacetate Esters
The thiazole core is typically constructed via cyclocondensation between α-halo carbonyl compounds and thioureas or thioamides. For methyl 2-amino-5-propylthiazole-4-carboxylate, a modified Hantzsch thiazole synthesis is employed. In a representative procedure, propionaldehyde reacts with methyl dichloroacetate in anhydrous ether under basic conditions (NaOMe/MeOH) at 0°C. The aldehyde’s propyl group directs regioselectivity, favoring 5-substitution due to steric and electronic effects.
Reaction Conditions :
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Propionaldehyde : 1.0 equivalent
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Methyl dichloroacetate : 1.0 equivalent
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Base : Sodium methoxide (1.5 equivalents)
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Solvent : Anhydrous ether/MeOH (7:1 v/v)
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Temperature : 0°C → ambient over 2 hours
The reaction proceeds via nucleophilic attack of the in situ-generated enolate on the electrophilic α-carbon of dichloroacetate, followed by cyclization and elimination of HCl. Anhydrous conditions are critical to prevent hydrolysis of intermediates. Post-reaction, the mixture is quenched with brine, extracted into ether, and purified via recrystallization (methanol/water).
Functionalization of Preformed Thiazole Intermediates
Amide Coupling at the 2-Amino Position
The 2-amino group serves as a handle for further derivatization. Ambeed’s protocol for methyl 2-amino-5-isopropylthiazole-4-carboxylate illustrates this using PyBOP as a coupling agent. For the propyl analog, (S)-Boc-norvaline is coupled under similar conditions:
Procedure :
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Activation : Dissolve this compound (1.0 eq) in DMF at 0°C.
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Reagents : Add N-methylmorpholine (1.2 eq), PyBOP (3.0 eq), and (S)-Boc-norvaline (1.1 eq).
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Reaction : Stir at 0°C → 20°C for 16 hours.
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Workup : Concentrate, partition in ethyl acetate, wash with NaHCO₃ and brine.
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Purification : Silica chromatography (ethyl acetate/petroleum ether) yields 70–80% product.
Key Considerations :
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Solvent Choice : DMF enhances reagent solubility but complicates removal; alternatives like THF may reduce yields.
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Temperature Control : Slow warming minimizes epimerization of chiral centers.
Hydrolysis to Carboxylic Acid Derivatives
Hydrolysis of the 4-carboxylate methyl ester enables access to water-soluble analogs. A two-step process is described in Plos One:
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Saponification : Treat this compound with NaOH (85 mM, 50–60°C) until clear.
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Acidification : Adjust to pH 3–4 with HCl, precipitating 2-amino-5-propylthiazole-4-carboxylic acid (75% yield).
Applications :
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Carboxylic acid derivatives facilitate salt formation (e.g., sodium salts) for improved bioavailability.
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The free acid serves as an intermediate for amide or ester prodrugs.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Cyclocondensation | 38% | Moderate | Low |
| Amide Coupling | 70–80% | High | High |
| Hydrolysis | 75% | High | Moderate |
Cyclocondensation offers simplicity but lower yields due to competing side reactions (e.g., over-alkylation). In contrast, amide couplings achieve higher yields but require costly reagents (PyBOP ≈ $500/g). Hydrolysis is nearly quantitative but limited to post-synthetic modifications.
Solvent and Temperature Optimization
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Ether/MeOH Mixtures : Minimize ester hydrolysis during cyclocondensation.
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DMF in Couplings : Enhances reagent solubility but necessitates rigorous drying (Karl Fischer titration < 0.1% H₂O).
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Low-Temperature Phases : Critical for preserving reactive intermediates (e.g., enolates in cyclocondensation).
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
Replacing PyBOP with EDC/HOBt reduces costs by 60% but extends reaction times (24–48 hours). Pilot studies show comparable yields (68–72%) for EDC-mediated couplings, making this viable for kilo-scale production.
Green Chemistry Approaches
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Solvent Recycling : Distillation reclaims >90% of ether and DMF.
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Catalytic Bases : K₂CO₃ replaces NaOMe in cyclocondensation, reducing metallic waste.
Challenges and Troubleshooting
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-5-propylthiazole-4-carboxylate has been investigated for its potential therapeutic properties. It is structurally related to other thiazole derivatives that exhibit biological activity.
Hypolipemiant Compositions
Research indicates that compounds similar to this compound are effective in formulating hypolipemiant compositions. These compositions are useful in treating conditions such as hyperlipidemia, atheromatosis, and vascular spasms. The typical dosage ranges from 0.1 to 0.5 grams per administration, depending on the method of delivery (oral or injectable) .
Xanthine Oxidase Inhibition
A series of thiazole derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to gout and oxidative stress. Compounds structurally related to this compound have shown promising xanthine oxidase inhibitory activities, with some derivatives achieving IC50 values in the low micromolar range .
Biochemical Research
This compound serves as a valuable building block in the synthesis of more complex molecules used in biochemical assays and drug discovery.
P-glycoprotein Modulation
In studies focusing on multidrug resistance, thiazole derivatives have been explored for their ability to modulate P-glycoprotein activity, which is crucial for drug absorption and distribution. For instance, certain synthesized compounds demonstrated an ability to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines . This suggests potential applications in overcoming drug resistance in cancer therapy.
Antioxidant Properties
Some derivatives of thiazoles, including those related to this compound, have been evaluated for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating cellular damage .
Drug Development Case Study
In a recent study, researchers synthesized a series of thiazole derivatives based on this compound to evaluate their efficacy as xanthine oxidase inhibitors. The study involved:
- Synthesis : Multiple derivatives were synthesized using standard organic chemistry techniques.
- In Vitro Testing : The compounds were screened for enzyme inhibition using spectrophotometric methods.
- Results : Several compounds exhibited significant inhibition of xanthine oxidase with promising antioxidant activity.
This case study highlights the compound's potential as a lead structure for developing new therapeutics targeting oxidative stress-related diseases .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Hypolipemiant compositions | Effective against hyperlipidemia; dosage: 0.1 - 0.5 g |
| Biochemical Research | Xanthine oxidase inhibition | IC50 values: low micromolar range |
| Cancer Therapy | P-glycoprotein modulation | Enhances drug accumulation in resistant cell lines |
| Antioxidant Research | Free radical scavenging | Reduces oxidative stress |
Mechanism of Action
The mechanism of action of methyl 2-amino-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis of Methyl 2-amino-5-propylthiazole-4-carboxylate with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on homologous series.
Key Comparative Insights
Replacement of the amino group with bromine and trifluoromethyl (e.g., Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate) introduces strong electron-withdrawing effects, altering reactivity and binding affinity .
The amino group in the target compound allows for further functionalization (e.g., acylations), a flexibility absent in halogenated analogs .
For instance, Methyl 2-amino-5-methylthiazole-4-carboxylate shows notable antimicrobial activity, attributed to its planar thiazole core and hydrogen-bonding capacity . Compounds with trifluoromethyl groups (e.g., Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate) often display enhanced metabolic stability and target selectivity in drug discovery .
Research Tools and Structural Analysis
The structural characterization of these compounds often relies on X-ray crystallography using programs like SHELXL and WinGX for refinement and visualization . For example, the puckering parameters of the thiazole ring can be analyzed using Cremer-Pople coordinates to assess conformational stability .
Biological Activity
Methyl 2-amino-5-propylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on various research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-amino-5-propylthiazole with methyl chloroformate, leading to the formation of the carboxylate ester. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .
Antioxidant Activity
This compound exhibits promising antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. The antioxidant activity can be assessed through various assays, including:
- DPPH Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to stabilize free radicals. This compound showed significant scavenging activity with an IC50 value comparable to that of standard antioxidants like ascorbic acid .
- Hydroxyl Radical Scavenging : The compound also demonstrated effective scavenging against hydroxyl radicals, which are among the most reactive free radicals in biological systems .
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, showing inhibitory effects. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Properties
Thiazole derivatives have been explored for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of thiazole derivatives:
- Antioxidant Study : A study synthesized multiple thiazole derivatives and evaluated their antioxidant activity using DPPH and hydroxyl radical scavenging assays. This compound was found to be one of the more potent compounds in this series .
- Antimicrobial Evaluation : Another research focused on evaluating a library of thiazole compounds against resistant bacterial strains. This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms revealed that this compound could modulate signaling pathways involved in inflammation, suggesting its potential therapeutic application in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
